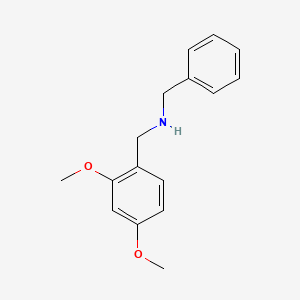
Benzyl-(2,4-dimethoxy-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamines, including Benzyl-(2,4-dimethoxy-benzyl)-amine, are significant due to their presence in numerous pharmaceutically active compounds. They serve as privileged structural motifs in the development of various therapeutic agents. The importance of benzylamines in pharmaceutical chemistry is underscored by the ongoing research to develop sustainable and efficient methods for their synthesis .
Synthesis Analysis
The synthesis of benzylamines can be achieved through the direct amination of benzyl alcohols. A novel approach using a well-defined homogeneous iron complex has been described, which allows for the direct coupling of benzyl alcohols with simpler amines. This method, known as the borrowing hydrogen methodology, has been shown to produce a variety of substituted secondary and tertiary benzylamines with moderate to excellent yields. This iron-catalyzed process is particularly noteworthy for its versatility, as it enables the one-pot synthesis of nonsymmetric tertiary amines and the sequential functionalization of diols with different amines .
Molecular Structure Analysis
The molecular interactions of benzylamines can be studied through the example of the benzene–ammonia dimer. High-resolution optical and microwave spectra have revealed that in the gas phase, the ammonia molecule interacts with the benzene π-cloud. This interaction is characterized by the tilting of the ammonia molecule's symmetry axis relative to the benzene's axis, which allows the ammonia protons to engage in hydrogen bonding with the benzene. This geometry is reminiscent of the amino–aromatic interactions that occur naturally in proteins .
Chemical Reactions Analysis
Benzylamines can undergo various chemical reactions, as demonstrated by the synthesis of benzo[f]isoindole-4,9-diones. This process begins with the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxy-naphthalene with primary amines, leading to the formation of 2,3-bis(aminomethyl)-1,4-dimethoxy-naphthalenes. These intermediates can then be oxidized to yield the final benzo[f]isoindole-4,9-diones. An alternative pathway involves starting from 2,3-bis(bromomethyl)-1,4-naphthoquinone and proceeding through 2,3-dihydrobenzo[f]isoindoles, which spontaneously oxidize to the desired product .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamines are influenced by their substituents. For instance, 4-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, which are structurally related to Benzyl-(2,4-dimethoxy-benzyl)-amine, have been shown to act as potent 5-HT2A/C ligands. The functional activity of these compounds, whether agonistic or antagonistic, is determined by the size and lipophilicity of the 4-substituent. The synthesis of novel 4-thio-substituted derivatives has provided further insight into the structural requirements needed to control the functional activity of these molecules .
Scientific Research Applications
Synthesis and Chemical Transformations
Palladium-Catalyzed Carbonylative Transformation Benzyl-(2,4-dimethoxy-benzyl)-amine is a potential candidate for the direct carbonylative transformation process, as evidenced by a procedure that utilized palladium as a catalyst to produce methyl 2-arylacetates from benzyl amines. This process is notable for its use of dimethyl carbonate as the solvent and does not require any base or additive, indicating a clean and efficient transformation method (Li, Wang, & Wu, 2018).
Novel Carbonate Ester Benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate (Z-DMT) has been prepared as an active carbonate ester, which is useful for introducing benzyloxycarbonyl groups into amines. This compound is of practical significance due to its stability and non-irritating nature, opening avenues for its application in organic synthesis (Hioki, Fujiwara, Tani, & Kunishima, 2002).
Benzylamines via Iron-Catalyzed Direct Amination Benzylamines, including derivatives of benzyl-(2,4-dimethoxy-benzyl)-amine, are crucial in pharmaceuticals. The direct coupling of benzyl alcohols with simpler amines through iron-catalyzed borrowing hydrogen methodology has been explored, demonstrating an efficient way to produce various substituted secondary and tertiary benzylamines (Yan, Feringa, & Barta, 2016).
Catalysis and Chemical Reactions
Hydroamination of Aminoalkenes Zirconium benzyl and amide complexes supported by an imidazolone framework have been synthesized and characterized. These complexes showed efficacy as catalysts for the intramolecular hydroamination of primary and secondary amines, suggesting a potential application of benzyl-(2,4-dimethoxy-benzyl)-amine in catalyzed hydroamination processes (Hu, Liang, Tsai, Yap, Chang, & Ong, 2010).
Stereoselective Dimerization of Benzylic Amines The treatment of benzylic amines derived from specific indolines leads to stereoselective dimeric products. This process involves deprotonation in the benzylic position, oxidation to a radical, and recombination in a stereoselective manner. The specificity of this reaction suggests potential applications for benzyl-(2,4-dimethoxy-benzyl)-amine in stereoselective synthesis and dimerization processes (Nowak & George, 2002).
Mechanism of Action
Target of Action
The primary targets of Benzyl-(2,4-dimethoxy-benzyl)-amine are currently unknown. This compound is structurally similar to 2,4-Dimethoxybenzyl alcohol
Mode of Action
It is known that benzyl compounds can undergo reactions at the benzylic position , which could potentially influence its interaction with its targets.
Biochemical Pathways
Given the structural similarity to 2,4-Dimethoxybenzyl alcohol , it might be involved in similar biochemical pathways.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNNRGRUURRZRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354849 |
Source


|
| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83304-60-3 |
Source


|
| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

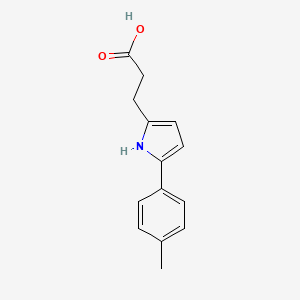
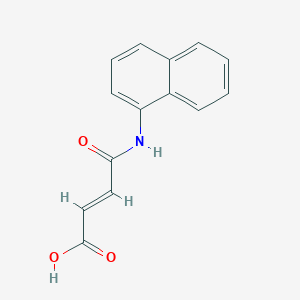
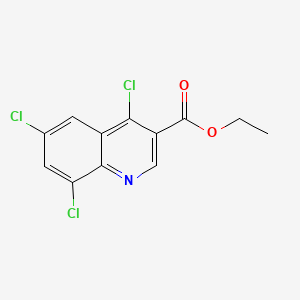
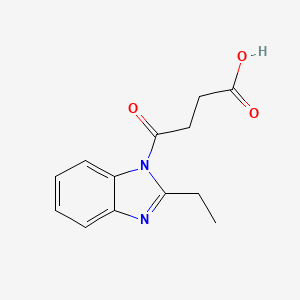
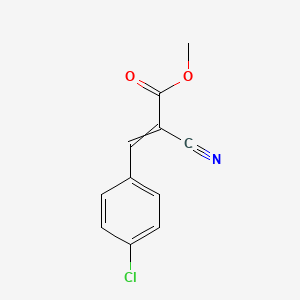
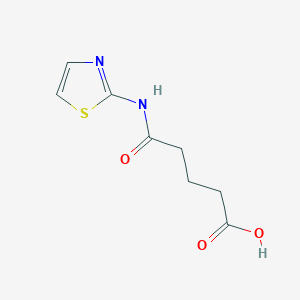

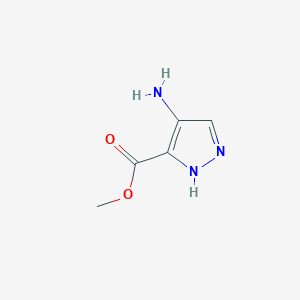

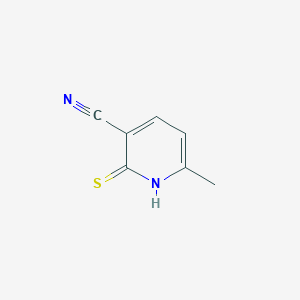

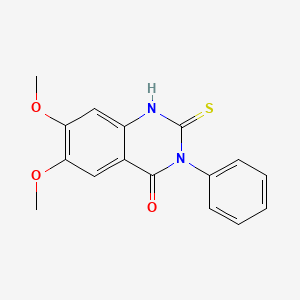
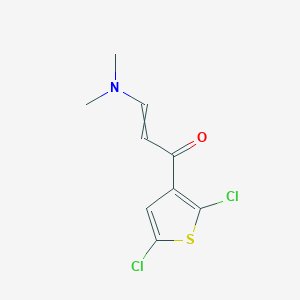
![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)